molecular formula C14H8F2 B12562658 Phenanthrene, 3,6-difluoro CAS No. 155449-58-4

Phenanthrene, 3,6-difluoro

Katalognummer: B12562658
CAS-Nummer: 155449-58-4
Molekulargewicht: 214.21 g/mol
InChI-Schlüssel: YYXWAONYDSGVOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenanthrene, 3,6-difluoro is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of fluorine atoms at the 3 and 6 positions of the phenanthrene structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenanthrene, 3,6-difluoro typically involves the fluorination of phenanthrene. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of fluorinating reagents like sulfur tetrafluoride or cobalt trifluoride. These methods allow for the efficient production of the compound on a larger scale, ensuring consistency and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Phenanthrene, 3,6-difluoro undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Wissenschaftliche Forschungsanwendungen

Phenanthrene, 3,6-difluoro has several applications in scientific research:

Wirkmechanismus

The mechanism of action of phenanthrene, 3,6-difluoro involves its interaction with various molecular targets. In biological systems, it can inhibit ion channels, such as the hERG channel, affecting cardiac function. The compound’s fluorine atoms enhance its binding affinity and specificity for these targets, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenanthrene, 3,6-difluoro is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties. Fluorine atoms increase the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it more versatile in various applications compared to its non-fluorinated counterparts .

Eigenschaften

CAS-Nummer

155449-58-4

Molekularformel

C14H8F2

Molekulargewicht

214.21 g/mol

IUPAC-Name

3,6-difluorophenanthrene

InChI

InChI=1S/C14H8F2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H

InChI-Schlüssel

YYXWAONYDSGVOU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)F)C3=C1C=CC(=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.